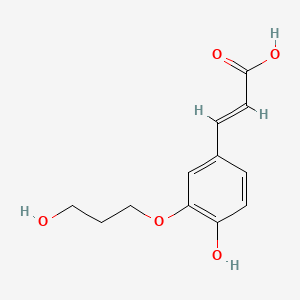
(E)-3-(4-Hydroxy-3-(3-hydroxypropoxy)phenyl)acrylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(4-Hydroxy-3-(3-hydroxypropoxy)phenyl)acrylic Acid is an organic compound that belongs to the class of phenolic acids This compound is characterized by the presence of a hydroxyphenyl group attached to an acrylic acid moiety, with an additional hydroxypropoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Hydroxy-3-(3-hydroxypropoxy)phenyl)acrylic Acid typically involves the reaction of 4-hydroxy-3-(3-hydroxypropoxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(E)-3-(4-Hydroxy-3-(3-hydroxypropoxy)phenyl)acrylic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The acrylic acid moiety can be reduced to form saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like bromine (Br₂) for halogenation, nitric acid (HNO₃) for nitration, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products
The major products formed from these reactions include oxidized quinones, reduced saturated derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(E)-3-(4-Hydroxy-3-(3-hydroxypropoxy)phenyl)acrylic Acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals, coatings, and materials with specific functional properties.
作用机制
The mechanism of action of (E)-3-(4-Hydroxy-3-(3-hydroxypropoxy)phenyl)acrylic Acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The acrylic acid moiety can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involved in oxidative stress, inflammation, and cell proliferation.
相似化合物的比较
Similar Compounds
Caffeic Acid: Similar in structure but lacks the hydroxypropoxy group.
Ferulic Acid: Contains a methoxy group instead of the hydroxypropoxy group.
p-Coumaric Acid: Lacks both the hydroxypropoxy and methoxy groups.
Uniqueness
(E)-3-(4-Hydroxy-3-(3-hydroxypropoxy)phenyl)acrylic Acid is unique due to the presence of the hydroxypropoxy group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable compound for various applications.
属性
分子式 |
C12H14O5 |
|---|---|
分子量 |
238.24 g/mol |
IUPAC 名称 |
(E)-3-[4-hydroxy-3-(3-hydroxypropoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H14O5/c13-6-1-7-17-11-8-9(2-4-10(11)14)3-5-12(15)16/h2-5,8,13-14H,1,6-7H2,(H,15,16)/b5-3+ |
InChI 键 |
KUQSXWYQZNYOQC-HWKANZROSA-N |
手性 SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)OCCCO)O |
规范 SMILES |
C1=CC(=C(C=C1C=CC(=O)O)OCCCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


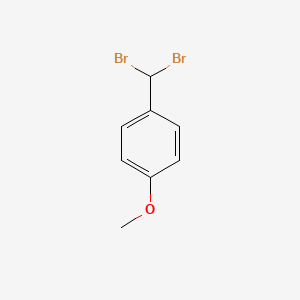
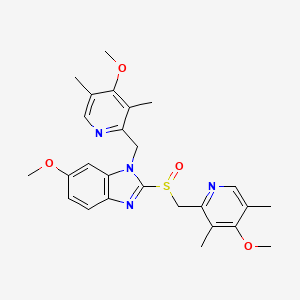
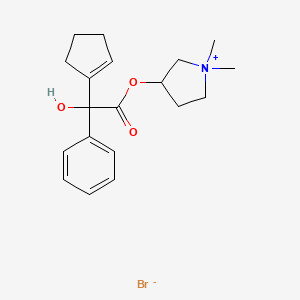
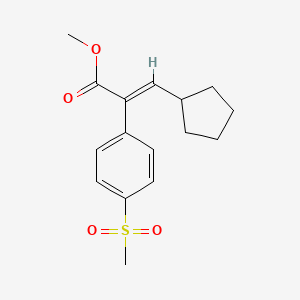
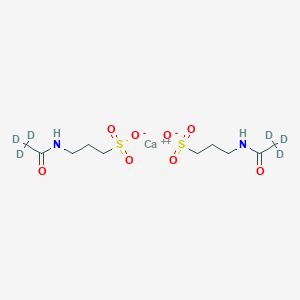
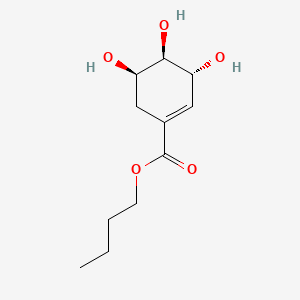
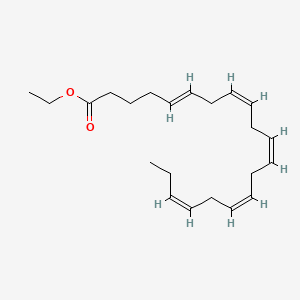
![2-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13844858.png)
![azanium;(2S,3S)-4-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B13844862.png)
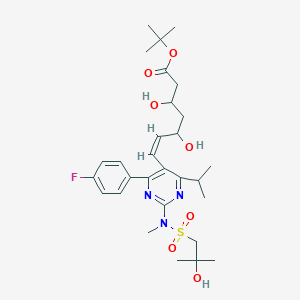
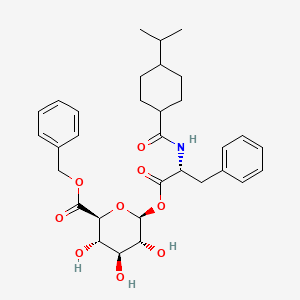
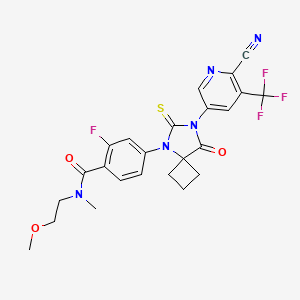

![(2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13844871.png)
